indolizin-8-amine
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Overview
Description
indolizin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and significant biological activities
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reactions: One of the common methods for synthesizing indolizine derivatives, including indolizin-8-ylamine, involves cyclocondensation reactions.
Cycloaddition Reactions: Another approach involves cycloaddition reactions, where substituted 2-chloropyridinium bromides react with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine.
Radical Cyclization/Cross-Coupling: Recent advances have highlighted the use of radical cyclization and cross-coupling methods to synthesize indolizine derivatives.
Industrial Production Methods:
- Industrial production methods for indolizine derivatives often involve large-scale cyclocondensation and cycloaddition reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for indolizine derivatives. These reactions often involve reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizin-8-one, while reduction may produce indolizin-8-ylmethanol.
Scientific Research Applications
indolizin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of indolizin-8-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: indolizin-8-amine can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence various biological pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Indole: Both indole and indolizine share a similar bicyclic structure, but indolizine has a nitrogen atom in the pyridine ring, which imparts different chemical properties.
Pyrrole: Pyrrole is another nitrogen-containing heterocycle, but it lacks the fused benzene ring present in indolizine.
Quinoline: Quinoline is structurally similar to indolizine but has a different arrangement of nitrogen atoms.
Uniqueness of indolizin-8-amine:
- This compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
- Its potential biological activities, such as antimicrobial and anticancer properties, make it a valuable compound for medicinal research .
This compound stands out due to its diverse applications and unique chemical properties, making it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
indolizin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOZNPAYFZOFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC=C2C(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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